4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits a unique chemical structure, which makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is believed that this compound exerts its pharmacological effects by binding to specific molecular targets in the body. This compound has been shown to exhibit potent anti-inflammatory and anticancer activities, which may be attributed to its ability to modulate various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline have been studied extensively in vitro and in vivo. This compound has been shown to exhibit potent anti-inflammatory and anticancer activities by modulating various signaling pathways in the body. In addition, this compound has also been shown to exhibit neuroprotective effects, which may be attributed to its ability to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires advanced synthetic skills and techniques.
Future Directions
There are several future directions for the study of 4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One possible direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another possible direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, this compound can be further modified to improve its pharmacological properties and reduce its toxicity. Finally, this compound can also be studied for its potential applications in the field of molecular imaging.
Synthesis Methods
The synthesis of 4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process that requires advanced synthetic skills and techniques. The synthesis starts with the preparation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde, which is then converted into the corresponding bromomethyl ether. The bromomethyl ether is then reacted with 2,4-dichlorobenzyl alcohol to obtain the intermediate product. The intermediate product is then subjected to a series of reactions, including cyclization and fluorination, to yield the final product.
Scientific Research Applications
The unique chemical structure of 4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline makes it a promising candidate for drug development. This compound has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has also been studied for its potential applications in the field of molecular imaging.
properties
Molecular Formula |
C26H20BrCl2F2NO2 |
---|---|
Molecular Weight |
567.2 g/mol |
IUPAC Name |
4-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C26H20BrCl2F2NO2/c1-33-23-8-14(7-20(27)26(23)34-12-13-5-6-15(28)9-21(13)29)24-18-4-2-3-17(18)19-10-16(30)11-22(31)25(19)32-24/h2-3,5-11,17-18,24,32H,4,12H2,1H3 |
InChI Key |
SOPOPFLDEPRYSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C3CC=CC3C4=CC(=CC(=C4N2)F)F)Br)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)F)F)Br)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.